

# Application Notes & Protocols: Purification of IRDye 800CW Maleimide Labeled Antibodies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 800CW maleimide

Cat. No.: B12381099

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, is a critical process for a variety of applications including Western blotting, immunofluorescence microscopy, and in vivo imaging. The maleimide reactive group of IRDye 800CW specifically and covalently attaches to free sulfhydryl (thiol) groups on cysteine residues within the antibody, forming a stable thioether bond.<sup>[1][2][3][4]</sup> This site-specific labeling often requires the reduction of existing disulfide bonds in the antibody, particularly in the hinge region, to expose the reactive thiol groups.<sup>[1]</sup>

Following the labeling reaction, a crucial purification step is necessary to remove unconjugated IRDye **800CW Maleimide**. Failure to remove the free dye can lead to high background signal and inaccurate quantification in downstream applications. This document provides detailed protocols for the purification of IRDye **800CW Maleimide** labeled antibodies and methods for characterizing the final conjugate.

## I. Key Experimental Considerations

Several factors must be considered to ensure successful labeling and purification of IRDye **800CW Maleimide** antibodies.

- **Antibody Preparation:** The antibody solution should be free of thiol-containing compounds, such as dithiothreitol (DTT), unless they are intentionally used for disulfide bond reduction.

The recommended buffer for the labeling reaction is a phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffers at a pH of 6.5-7.5.

- **Disulfide Bond Reduction (Optional but Recommended):** Many antibodies, particularly IgG isotypes, have accessible disulfide bonds in the hinge region that can be selectively reduced to generate free thiols for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a broad pH range and does not need to be removed before the addition of the maleimide dye.
- **Labeling Reaction:** The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight. It is crucial to protect the reaction mixture from light to prevent photobleaching of the IRDye 800CW.
- **Purification Method:** The choice of purification method depends on the scale of the experiment and the desired final concentration of the antibody. The most common methods are size-exclusion chromatography (SEC) and desalting spin columns.

## II. Experimental Protocols

### Protocol 1: Reduction and Labeling of Antibodies with IRDye 800CW Maleimide

This protocol describes the reduction of an antibody followed by labeling with IRDye **800CW Maleimide**.

Materials:

- Antibody (concentration of 1-10 mg/mL in a suitable buffer)
- IRDye **800CW Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5
- Inert gas (Nitrogen or Argon)

#### Procedure:

- Prepare Antibody Solution: Dissolve or exchange the antibody into the degassed Reaction Buffer at a concentration of 2-5 mg/mL.
- Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water.
- Reduce Disulfide Bonds: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final 10-20 fold molar excess of TCEP over the antibody. Incubate for 30 minutes at room temperature. It is recommended to carry out the reduction and subsequent labeling reaction in the presence of an inert gas to prevent the re-formation of disulfide bonds.
- Prepare IRDye **800CW Maleimide** Stock Solution: Allow the vial of IRDye **800CW Maleimide** to equilibrate to room temperature. Add anhydrous DMSO to create a 10 mM stock solution.
- Labeling Reaction: Add the IRDye **800CW Maleimide** stock solution to the reduced antibody solution. A 10-20 fold molar excess of dye to antibody is recommended as a starting point.
- Incubation: Protect the reaction vessel from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

## Protocol 2: Purification using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.

#### Materials:

- Labeled antibody solution from Protocol 1
- Size-Exclusion Chromatography column (e.g., Sephadex G-25)
- Elution Buffer (e.g., PBS, pH 7.4)

- Fraction collector

#### Procedure:

- **Column Equilibration:** Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
- **Sample Loading:** Carefully load the labeled antibody solution onto the top of the column.
- **Elution:** Begin flowing the Elution Buffer through the column and start collecting fractions.
- **Fraction Analysis:** Monitor the absorbance of the eluate at 280 nm (for protein) and ~778 nm (for IRDye 800CW) to identify the fractions containing the labeled antibody.
- **Pooling and Concentration:** Pool the fractions containing the purified labeled antibody. If necessary, concentrate the antibody using a centrifugal filter device.

## Protocol 3: Purification using Desalting Spin Columns

Desalting spin columns are a rapid method for removing small molecules from larger ones and are suitable for small-scale purifications.

#### Materials:

- Labeled antibody solution from Protocol 1
- Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Collection tubes
- Centrifuge

#### Procedure:

- **Column Preparation:** Remove the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.
- **Column Equilibration:** Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution. Add the desired buffer for the final antibody solution to the column and centrifuge

again. Repeat this step 2-3 times.

- **Sample Loading:** Place the column in a new collection tube. Slowly apply the labeled antibody solution to the center of the resin bed.
- **Purification:** Centrifuge the column at 1,500 x g for 2 minutes to collect the purified labeled antibody. The eluate will contain the purified antibody, while the unconjugated dye remains in the column resin.

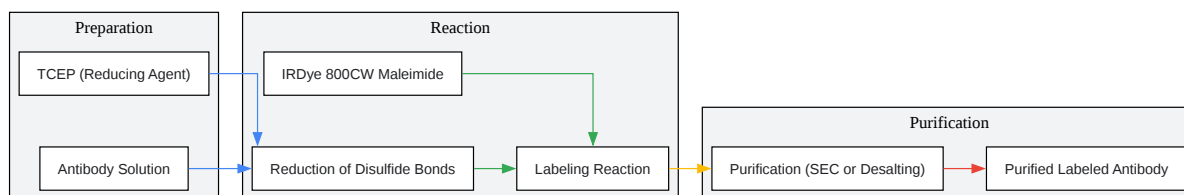
### III. Data Presentation

The success of the labeling and purification process is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

Table 1: Quantitative Parameters for Labeled Antibody Characterization

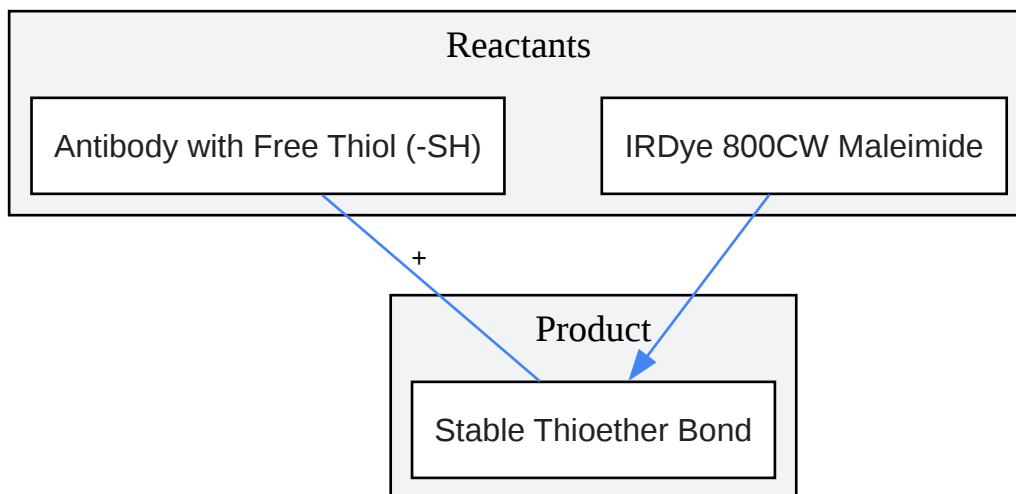
Parameter	Formula	Description
Molar Concentration of Antibody	$[\text{Antibody}] = (A_{280} - (A_{\text{max}} * CF)) / \epsilon_{\text{protein}}$	A <sub>280</sub> is the absorbance of the conjugate at 280 nm. A <sub>max</sub> is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~778 nm for IRDye 800CW). CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW). $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M <sup>-1</sup> cm <sup>-1</sup> for IgG).
Molar Concentration of Dye	$[\text{Dye}] = A_{\text{max}} / \epsilon_{\text{dye}}$	A <sub>max</sub> is the absorbance of the conjugate at the dye's maximum absorbance wavelength. $\epsilon_{\text{dye}}$ is the molar extinction coefficient of the dye at its maximum absorbance wavelength (~240,000 M <sup>-1</sup> cm <sup>-1</sup> for IRDye 800CW in PBS).
Degree of Labeling (DOL)	$\text{DOL} = [\text{Dye}] / [\text{Antibody}]$	This ratio indicates the average number of dye molecules per antibody. An optimal DOL is often between 2 and 5 to avoid affecting antibody function.
Antibody Recovery	$\text{Recovery (\%)} = (\text{Final Amount of Antibody} / \text{Initial Amount of Antibody}) * 100$	The amount of antibody can be determined by measuring the absorbance at 280 nm before and after purification.

## IV. Visualizations



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Caption: Workflow for antibody reduction, labeling, and purification.



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Caption: Reaction of a maleimide group with a free thiol to form a stable thioether bond.

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- To cite this document: BenchChem. [Application Notes & Protocols: Purification of IRDye 800CW Maleimide Labeled Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381099#purification-of-800cw-maleimide-labeled-antibodies]

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